molecular formula C8H15N2O5P B238627 Sdz eaa 494 CAS No. 137424-80-7

Sdz eaa 494

Cat. No.: B238627
CAS No.: 137424-80-7
M. Wt: 250.19 g/mol
InChI Key: VZXMZMJSGLFKQI-ORCRQEGFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of d-CCPene involves the preparation of its enantiomers, which are derived from 4-(3-phosphonopropyl)piperazine-2-carboxylic acid. The unsaturated analogue, (E)-4-(3-phosphonoprop-2-enyl)piperazine-2-carboxylic acid, is synthesized through a series of chemical reactions that include the use of phosphonopropyl groups and piperazine derivatives . The reaction conditions typically involve the use of solvents and catalysts to facilitate the formation of the desired product.

Chemical Reactions Analysis

d-CCPene undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

    Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

d-CCPene has a wide range of scientific research applications, including:

Mechanism of Action

d-CCPene exerts its effects by acting as a competitive antagonist of the NMDA receptor. This receptor is involved in synaptic plasticity and memory function. By blocking the receptor, d-CCPene prevents the excessive influx of calcium ions, which can lead to neuronal damage and cell death. This mechanism is particularly important in the context of neuroprotection, where d-CCPene helps to reduce the extent of brain damage following ischemic events .

Comparison with Similar Compounds

d-CCPene is similar to other NMDA receptor antagonists, such as (E)-4-(3-phosphonopropyl)piperazine-2-carboxylic acid and its derivatives. d-CCPene is unique in its specific structure and the presence of the phosphonoprop-2-enyl group, which contributes to its distinct pharmacological properties . Other similar compounds include:

    MK-801: Another NMDA receptor antagonist with different structural properties.

    AP5: A selective NMDA receptor antagonist used in neuropharmacological research.

These compounds share similar mechanisms of action but differ in their chemical structures and specific applications .

Biological Activity

SDZ EAA 494, also known as D-CPPene, is a potent competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This compound has garnered attention for its potential therapeutic applications in neurological disorders due to its unique pharmacological profile. This article provides an overview of the biological activity of this compound, including its mechanism of action, research findings, and relevant case studies.

This compound functions primarily by competitively antagonizing the NMDA receptor, which plays a crucial role in synaptic plasticity and memory function. By inhibiting this receptor, this compound modulates excitatory neurotransmission, thereby influencing various neurological processes. The compound has demonstrated selectivity for NMDA receptors over other receptor types, which enhances its utility in research and potential therapeutic contexts .

Research Findings

Numerous studies have investigated the biological activity of this compound, revealing its effects on neuroprotection and seizure modulation:

  • Neuroprotective Effects : Research indicates that this compound can protect against excitotoxicity induced by excessive glutamate release. In a study involving infant rats subjected to traumatic brain injury, administration of this compound reduced neuronal damage and improved survival rates .
  • Anticonvulsant Properties : In rodent models, this compound demonstrated anticonvulsant effects with an effective dose (ED50) of approximately 16 mg/kg. It was noted for its ability to provide protection even when administered 24 hours post-exposure to convulsants .

Comparative Analysis with Similar Compounds

The following table summarizes the comparative biological activity of this compound with other NMDA antagonists:

CompoundTypeMechanism of ActionpA2 ValueED50 (mg/kg)Unique Features
This compound Competitive NMDA antagonistBlocks NMDA receptor6.7-6.8~16High selectivity for NMDA receptors
D-CPPene Competitive NMDA antagonistBlocks NMDA receptorSimilarSimilarEffective in chronic administration
MK-801 Non-competitive NMDA antagonistAlters receptor functionN/AN/AProduces psychotomimetic effects
AP5 Selective NMDA antagonistBlocks NMDA receptorN/AN/APrimarily used in research settings

Case Studies

  • Clinical Trial in Intractable Epilepsy : A therapeutic trial involving eight patients with intractable complex partial seizures showed promising results with this compound. Patients experienced a significant reduction in seizure frequency, highlighting the compound's potential as a treatment option for epilepsy .
  • Trauma-Induced Neurodegeneration : In an experimental model of traumatic brain injury, administration of this compound significantly mitigated neuronal damage compared to control groups. The study utilized histological analysis to quantify neuronal loss and demonstrated that treatment led to lower necrosis scores in affected brain regions .

Properties

CAS No.

137424-80-7

Molecular Formula

C8H15N2O5P

Molecular Weight

250.19 g/mol

IUPAC Name

4-[(E)-3-phosphonoprop-2-enyl]piperazine-2-carboxylic acid

InChI

InChI=1S/C8H15N2O5P/c11-8(12)7-6-10(4-2-9-7)3-1-5-16(13,14)15/h1,5,7,9H,2-4,6H2,(H,11,12)(H2,13,14,15)/b5-1+

InChI Key

VZXMZMJSGLFKQI-ORCRQEGFSA-N

SMILES

C1CN(CC(N1)C(=O)O)CC=CP(=O)(O)O

Isomeric SMILES

C1CN(CC(N1)C(=O)O)C/C=C/P(=O)(O)O

Canonical SMILES

C1CN(CC(N1)C(=O)O)CC=CP(=O)(O)O

Synonyms

3-(2-carboxypiperazine-4-yl)-1-propenyl-1-phosphonic acid
4-(3-phosphonoprop-2-enyl)piperazine-2-carboxylic acid
cppene
D-CPP-ene
SDZ EAA 494
SDZ EAA 494, (E)-isomer
SDZ EAA 494, (R-(E))-isomer
SDZ EAA 494, (S-(E))-isome

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.